N-(5-oxopyrrolidin-3-yl)-1-naphthamide
Description
N-(5-oxopyrrolidin-3-yl)-1-naphthamide is a naphthamide derivative featuring a 5-oxopyrrolidine (pyrrolidinone) ring attached to the naphthamide moiety. The pyrrolidinone group introduces a lactam structure, which may enhance hydrogen-bonding capabilities and influence conformational flexibility compared to simpler aryl substituents. This analysis draws parallels to these analogs to infer key characteristics of the target compound.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-11(9-16-14)17-15(19)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGNHWYYBTYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-1-naphthamide typically involves the reaction of 1-naphthylamine with a suitable pyrrolidinone derivative. One common method involves the acylation of 1-naphthylamine with 5-oxopyrrolidine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-1-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and cell division .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent attached to the naphthamide group significantly impacts molecular interactions and properties. Below is a comparative structural analysis:
| Compound Name | Substituent Structure | Key Functional Groups | Potential Interactions |
|---|---|---|---|
| N-(5-oxopyrrolidin-3-yl)-1-naphthamide | 5-oxopyrrolidine (lactam) | Amide, cyclic ketone | Hydrogen bonding, dipole-dipole |
| N-(2,4-dichlorophenyl)-1-naphthamide | 2,4-Dichlorophenyl | Electron-withdrawing Cl substituents | Hydrophobic, halogen bonding |
| N-(quinolin-8-yl)-1-naphthamide | Quinoline | Aromatic N-heterocycle | π-π stacking, Lewis acid-base |
| N-(benzyloxy-phenyl)-1-naphthamide | Benzyloxy-phenyl | Ether, aromatic | Steric hindrance, lipophilicity |
Key Observations :
- The pyrrolidinone ring in the target compound introduces a rigid, polar lactam structure, enhancing solubility in polar solvents compared to hydrophobic aryl groups like dichlorophenyl .
Inferences :
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural differences:
| Compound Name | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|
| N-(benzyloxy-phenyl)-1-naphthamide (4e) | 195–197 | 1644 | 5.20 (s, CH2), 7.15–7.47 (Ar-H) |
| N-(quinolin-8-yl)-1-naphthamide (1n) | Not reported | Not reported | Literature match confirmed |
| This compound | Predicted 180–190 | ~1680–1700 (lactam C=O) | ~3.5–4.5 (pyrrolidinone protons) |
Analysis :
- The lactam C=O stretch in pyrrolidinone (~1680–1700 cm⁻¹) is typically higher than aryl amides (~1644 cm⁻¹) due to ring strain and conjugation effects .
- Pyrrolidinone protons in the target compound would likely resonate downfield (δ 3.5–4.5) due to proximity to the electron-withdrawing ketone .
Hypotheses :
- The pyrrolidinone lactam may interact with cholinesterase’s catalytic serine via H-bonding, similar to coumarin derivatives .
- Conformational rigidity from the puckered pyrrolidinone ring (Cremer-Pople parameters: θ ≈ 20–30°, φ variable) could enhance binding specificity compared to flexible aryl groups .
Conformational and Ring Puckering Analysis
The pyrrolidinone ring’s puckering, quantified using Cremer-Pople parameters, influences molecular shape and interactions:
| Ring Type | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Biological Relevance |
|---|---|---|---|
| 5-oxopyrrolidine | 0.5–0.7 | 0–180 | Adjusts binding pocket complementarity |
| Cyclopentane (reference) | 0.4–0.6 | 0–180 | Less polar, limited H-bonding |
Implications :
- The target compound’s puckered conformation (q ≈ 0.6 Å) may allow optimal positioning of the lactam carbonyl for enzyme interactions, unlike planar aryl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
